4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of cyclohexyl, dimethylamino, and phenyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylmagnesium bromide with 4-phenyl-3-hexanone under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process is carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl-phenylcarboxylic acid.
Reduction: Formation of 4-cyclohexyl-6-(dimethylamino)-4-phenylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanol: A reduced form of the compound with similar structural features.
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanoic acid: An oxidized derivative with different chemical properties.
Uniqueness
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
112239-89-1 |
---|---|
Molecular Formula |
C20H32ClNO |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
4-cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c1-4-19(22)20(15-16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18H,4,6,9-10,13-16H2,1-3H3;1H |
InChI Key |
UOZFVEUFXYHMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCN(C)C)(C1CCCCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.